N-(5-((3r,5r,7r)-金刚烷-1-基)-1,3,4-噻二唑-2-基)-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

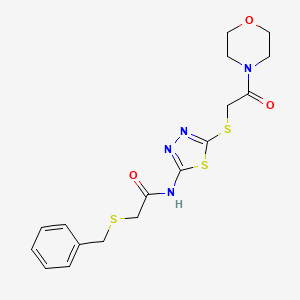

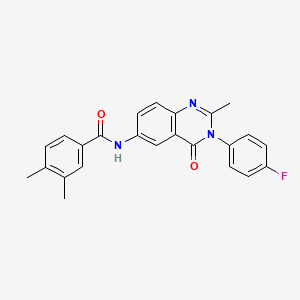

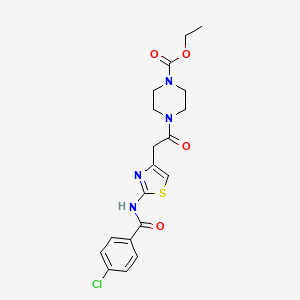

The compound is a derivative of adamantane, which is a type of diamondoid and a cage-like structure composed of three cyclohexane rings . It also contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the benzamide group suggests that it might have some bioactivity, as benzamides are known to have various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane, thiadiazole, and benzamide groups. The adamantane group is a rigid, three-dimensional structure, while the thiadiazole and benzamide groups may allow for some conformational flexibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its adamantane, thiadiazole, and benzamide groups. For example, adamantanes are typically hydrophobic and have high thermal stability .科学研究应用

Medicinal Chemistry and Drug Development

The compound’s unique structure offers potential in drug discovery and development. Researchers have explored its pharmacological properties, including antimicrobial, antifungal, and antiviral activities . Additionally, the adamantane moiety has been used in various therapies for treating pathological disorders . Further studies could uncover novel drug candidates based on this scaffold.

Antimicrobial Activity

The compound has demonstrated in vitro antimicrobial activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and the yeast-like pathogenic fungus Candida albicans . Investigating its mechanism of action and potential as an antimicrobial agent is crucial for addressing antibiotic resistance.

Carbonic Anhydrase Inhibition

Thiadiazole-based compounds often exhibit carbonic anhydrase inhibitory activity . Understanding how this compound interacts with carbonic anhydrase enzymes could provide insights into its potential as a therapeutic agent for conditions related to acid-base balance.

Material Science and Nanotechnology

Beyond medicinal applications, adamantane derivatives have been used in material science. The high reactivity of double-bonded adamantane compounds allows for their utilization in creating novel materials, including thermally stable polymers and diamondoids . Investigating the compound’s role in nanodiamond-based materials could yield exciting advancements.

Computational Chemistry

Quantum-chemical calculations can elucidate the electronic structure of adamantane derivatives and provide insights into their chemical and catalytic transformations . Researchers can explore computational models to predict the compound’s behavior and guide experimental studies.

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-23(17(24)16-5-3-2-4-6-16)19-22-21-18(25-19)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLWDWWSCGQPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)